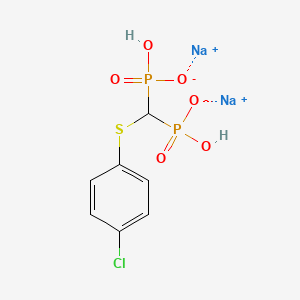
Tiludronate (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tiludronate (disodium) is a bisphosphonate compound used primarily for the treatment of Paget’s disease of bone (osteitis deformans) in human medicine. It is also used in veterinary medicine to treat navicular disease and bone spavin in horses . The compound is known for its ability to inhibit bone resorption by osteoclasts, making it effective in managing conditions associated with excessive bone breakdown .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tiludronate (disodium) is synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorophenylthiourea. This intermediate is then reacted with phosphorus trichloride and phosphorous acid to yield tiludronic acid. The final step involves neutralizing tiludronic acid with sodium hydroxide to produce tiludronate (disodium) salt .
Industrial Production Methods
The industrial production of tiludronate (disodium) follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tiludronate (disodium) primarily undergoes substitution reactions due to the presence of reactive phosphonic acid groups. It can also participate in complexation reactions with metal ions .
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines.
Complexation Reactions: Tiludronate (disodium) can form complexes with metal ions such as calcium and magnesium.
Major Products Formed
Applications De Recherche Scientifique
Mécanisme D'action
Tiludronate (disodium) exerts its effects by inhibiting osteoclast-mediated bone resorption. It binds to hydroxyapatite in bone, where it is taken up by osteoclasts during bone resorption. Inside the osteoclasts, tiludronate (disodium) inhibits protein-tyrosine-phosphatase, leading to the disruption of podosome formation and detachment of osteoclasts from the bone surface . This prevents further bone resorption and promotes bone formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Etidronic acid: Another first-generation bisphosphonate with similar bone resorption inhibitory properties.
Clodronic acid: Similar to tiludronate (disodium) in its mechanism of action but differs in potency and specific applications.
Pamidronic acid: A more potent bisphosphonate used for similar indications but with a different chemical structure.
Uniqueness
Tiludronate (disodium) is unique in its specific binding affinity and inhibitory effects on osteoclasts. It is less potent than nitrogenous bisphosphonates but offers a favorable safety profile and is effective in both human and veterinary medicine .
Propriétés
Formule moléculaire |
C7H7ClNa2O6P2S |
|---|---|
Poids moléculaire |
362.57 g/mol |
Nom IUPAC |
disodium;[(4-chlorophenyl)sulfanyl-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate |
InChI |
InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2 |
Clé InChI |
SKUHWSDHMJMHIW-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


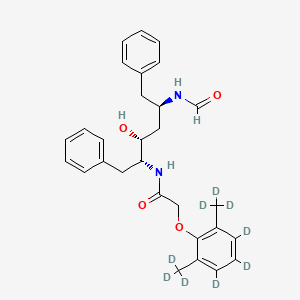
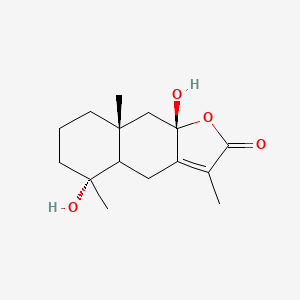

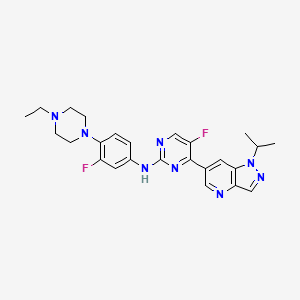
![(2S)-2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12425105.png)
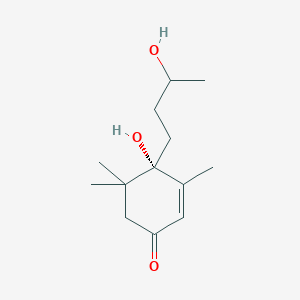

![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)
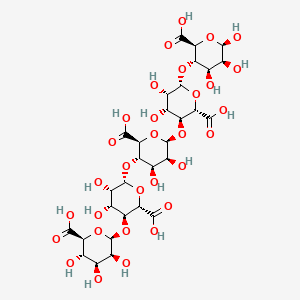
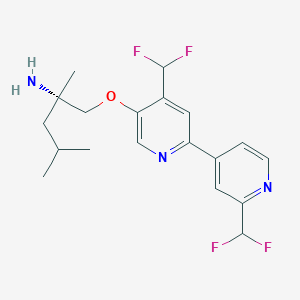
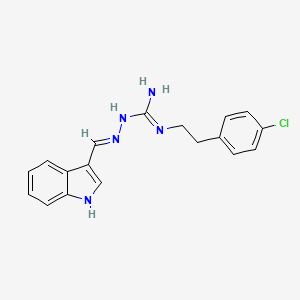
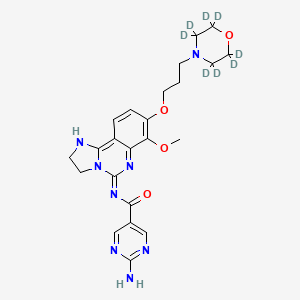
![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)

